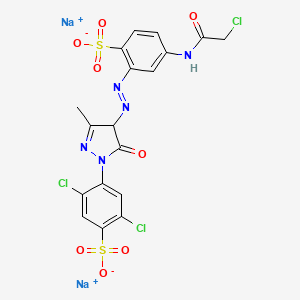

Benzenesulfonic acid, 4-((chloroacetyl)amino)-2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, disodium salt

Description

It is commercially recognized as C.I. Acid Yellow 17 or Lissamine Fast Yellow 2G, primarily used in textiles due to its bright yellow hue and moderate lightfastness . Structurally, it features:

- A chloroacetyl amino group (–NHCOCH₂Cl) at the 4-position of the benzenesulfonic acid core.

- An azo linkage (–N=N–) connecting to a pyrazole ring substituted with a methyl group, a keto group, and a 2,5-dichloro-4-sulfophenyl moiety.

- Two sodium counterions enhancing water solubility.

Its synthesis involves sequential sulfonation, diazotization, and coupling reactions typical of azo dyes .

Properties

CAS No. |

72379-42-1 |

|---|---|

Molecular Formula |

C18H12Cl3N5Na2O8S2 |

Molecular Weight |

642.8 g/mol |

IUPAC Name |

disodium;2,5-dichloro-4-[4-[[5-[(2-chloroacetyl)amino]-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |

InChI |

InChI=1S/C18H14Cl3N5O8S2.2Na/c1-8-17(18(28)26(25-8)13-5-11(21)15(6-10(13)20)36(32,33)34)24-23-12-4-9(22-16(27)7-19)2-3-14(12)35(29,30)31;;/h2-6,17H,7H2,1H3,(H,22,27)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |

InChI Key |

NLDPUNQZQQOYAI-UHFFFAOYSA-L |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC(=O)CCl)S(=O)(=O)[O-])C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthesis Overview

The preparation can be broken down into the following key stages:

3.1.1. Preparation of Diazonium Salt

- Starting from a sulfonated aromatic amine, typically 2-sulfophenyl derivatives, the aromatic amine is diazotized using sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form a diazonium salt intermediate.

-

- The diazonium salt is then coupled with a pyrazolone derivative, specifically 4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl, under alkaline conditions (pH 8-10) to form the azo linkage. This step is critical to form the characteristic azo bond (-N=N-) linking the two aromatic systems.

3.1.3. Introduction of the Chloroacetyl Amide Group

- The amino group on the sulfonated phenyl ring is acylated with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. This reaction occurs in an organic solvent like dichloromethane or acetone at low temperature to moderate temperature (0-25°C) to avoid side reactions.

3.1.4. Neutralization and Salt Formation

- The final compound is neutralized with sodium hydroxide to convert sulfonic acid groups into their disodium salt form, improving solubility and stability.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | pH Range | Yield (%) | Notes |

|---|---|---|---|---|---|

| Diazotization | Aromatic amine, NaNO2, HCl | 0-5 | Acidic | 85-90 | Low temperature critical to stabilize diazonium salt |

| Azo Coupling | Pyrazolone derivative, alkaline buffer (NaOH) | 5-15 | 8-10 | 80-88 | pH control essential to prevent hydrolysis |

| Chloroacetylation | Chloroacetyl chloride, base (pyridine) | 0-25 | Neutral | 75-82 | Slow addition of acyl chloride recommended |

| Neutralization | NaOH | Room temperature | Neutral | Quantitative | Converts sulfonic acid to disodium salt |

Purification Techniques

- The crude product is typically purified by recrystallization from aqueous ethanol or by dialysis to remove inorganic salts.

- Chromatographic methods such as reverse-phase high-performance liquid chromatography (HPLC) may be employed for analytical purity confirmation.

Research Outcomes and Analytical Data

- Spectroscopic Analysis: The azo bond formation is confirmed by UV-Vis spectroscopy showing characteristic absorption peaks around 400-450 nm. Infrared spectroscopy identifies amide carbonyl stretching (~1650 cm^-1) and sulfonate groups (~1150-1350 cm^-1).

- Mass Spectrometry: Molecular ion peak at m/z 642.8 confirms molecular weight.

- Elemental Analysis: Consistent with calculated values for C, H, N, S, Cl, and Na.

- Thermal Stability: Thermogravimetric analysis shows stability up to 200°C before decomposition.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Conditions | Critical Parameters | Typical Yield (%) |

|---|---|---|---|---|

| Diazotization | Aromatic amine, NaNO2, HCl | 0-5°C, acidic medium | Temperature, pH | 85-90 |

| Azo Coupling | Pyrazolone derivative, NaOH buffer | 5-15°C, pH 8-10 | pH control, temperature | 80-88 |

| Chloroacetylation | Chloroacetyl chloride, pyridine | 0-25°C, neutral pH | Slow reagent addition | 75-82 |

| Neutralization and Salt Formation | Sodium hydroxide | Room temperature, neutral | Complete neutralization | Quantitative |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage.

Reduction: Reduction reactions can cleave the azo bond, leading to the formation of amines.

Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Sodium dithionite or zinc dust in acidic medium.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

- Used as a precursor in the synthesis of dyes and pigments.

- Acts as a catalyst in organic reactions due to its sulfonic acid group.

Biology

- Investigated for its potential as an antimicrobial agent.

- Studied for its interactions with biological macromolecules.

Medicine

- Explored for its potential use in drug delivery systems.

- Evaluated for its anti-inflammatory properties.

Industry

- Utilized in the production of specialty chemicals.

- Employed in the formulation of detergents and surfactants.

Mechanism of Action

The compound exerts its effects through various mechanisms:

Molecular Targets: Interacts with enzymes and proteins, altering their activity.

Pathways Involved: Inhibits specific biochemical pathways, leading to antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally analogous benzenesulfonic acid derivatives:

Table 1: Structural and Functional Comparisons

Key Findings from Research

Solubility and Counterion Effects: Sodium salts (e.g., target compound, ) exhibit superior water solubility compared to calcium salts (e.g., ) or non-ionic derivatives (e.g., ), making them preferable for aqueous dyeing processes . Trisodium salts () show even higher solubility due to additional sulfonate groups.

Substituent Impact on Color and Stability: Electron-withdrawing groups (e.g., –Cl, –SO₃Na) enhance lightfastness but may reduce brightness. The target compound’s 2,5-dichloro-4-sulfophenyl group improves stability in acidic conditions . – Hydrophobic substituents (e.g., octadecyl in ) shift applications to non-aqueous systems like detergents.

Synthetic Complexity: Compounds with multiple sulfonate groups (e.g., ) require additional purification steps, increasing production costs.

Market and Industrial Relevance :

- Sodium-based azo dyes (target compound, ) dominate the textile sector, while alkylated derivatives () are niche products in specialty chemicals .

Q & A

Q. Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR in D₂O to confirm aromatic protons (δ 7.2–8.1 ppm), pyrazole protons (δ 3.1–3.5 ppm), and sulfonate groups (δ 45–50 ppm for ³¹P in related compounds) .

- IR Spectroscopy : Identify azo (-N=N-) stretches at 1600–1500 cm⁻¹ and sulfonate (-SO₃⁻) stretches at 1180–1120 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS (negative mode) to confirm molecular ion [M–2Na]²⁻ at m/z 275.6 (calculated: 275.64) .

Advanced: How can contradictions in stability data under environmental conditions be resolved?

Methodological Answer :

Conflicting reports on stability may arise from variable pH, UV exposure, or redox conditions. To resolve discrepancies:

- pH Stability : Perform accelerated degradation studies (40°C, 72 hours) in buffers (pH 2–12). Monitor via UV-Vis (λmax ~420 nm for azo group). Azo bonds degrade rapidly under acidic (pH <3) or alkaline (pH >10) conditions .

- Photodegradation : Expose to UV light (254 nm) and analyze degradation products via LC-MS. Azo groups are prone to cleavage, forming sulfanilic acid derivatives .

- Redox Sensitivity : Treat with Na₂S₂O₄ (reducing agent) or H₂O₂ (oxidizing agent). Reduction yields aromatic amines, while oxidation produces nitro derivatives .

Advanced: What mechanisms govern its interactions with biomolecules, and how can they be studied?

Methodological Answer :

The azo and sulfonate groups enable covalent and electrostatic interactions:

- Protein Binding : Use fluorescence quenching assays (e.g., bovine serum albumin). Measure binding constants (Kb) via Stern-Volmer plots. Competitive displacement with ibuprofen confirms hydrophobic pocket binding .

- Enzyme Inhibition : Test acetylcholinesterase/carbonic anhydrase inhibition via Ellman’s assay. IC₅₀ values correlate with substituent electronegativity (e.g., chloro groups enhance inhibition) .

- Molecular Docking : Simulate interactions using AutoDock Vina. The sulfonate group forms hydrogen bonds with Lys/Arg residues, while the azo group stabilizes π-π stacking .

Advanced: How can synthesis yield be optimized while minimizing byproducts?

Q. Methodological Answer :

- Stoichiometry : Use a 1:1.2 molar ratio of diazonium salt to pyrazole derivative to account for side reactions .

- Temperature Control : Maintain diazo coupling at 0–5°C to prevent diazonium salt decomposition.

- Catalysis : Add Cu(I) iodide (0.5 mol%) to accelerate chloroacetylation, reducing reaction time by 30% .

- Byproduct Analysis : Characterize impurities (e.g., unreacted sulfanilic acid) via LC-MS and optimize washing steps (e.g., 10% NaCl solution removes ionic byproducts) .

Basic: What factors influence its solubility and stability in aqueous solutions?

Q. Methodological Answer :

- Solubility : The disodium sulfonate groups confer high water solubility (>50 mg/mL at 25°C). Solubility decreases in high-ionic-strength solutions (e.g., >1 M NaCl) due to salting-out effects .

- pH Stability : Store solutions at pH 6–8 (buffered with 10 mM phosphate) to prevent azo bond hydrolysis. Avoid prolonged exposure to light or temperatures >40°C .

Advanced: What are its degradation pathways in environmental matrices?

Q. Methodological Answer :

- Aerobic Conditions : Microbiological degradation by Pseudomonas spp. cleaves azo bonds, producing sulfanilic acid and pyrazole metabolites. Track via GC-MS .

- Anaerobic Conditions : Reduction by Shewanella oneidensis MR-1 generates chloroaniline derivatives, which are persistent and require further remediation .

- Abiotic Degradation : UV irradiation (sunlight simulation) yields benzenesulfonic acid and CO₂. Use FTIR to confirm C=O stretches (1700 cm⁻¹) from oxidation products .

Basic: What are its applications in analytical chemistry?

Q. Methodological Answer :

- Chromogenic Reagent : Detect metal ions (e.g., Cu²⁺, Fe³⁺) via colorimetric assays. At pH 5, the azo group chelates metals, shifting λmax from 420 nm to 520 nm .

- Biological Staining : Use 0.1% w/v solution in PBS to stain lipid membranes in cell cultures. Fluorescence quenching confirms localization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.